Boc-D-Ser(tBu)-OH.DCHA

Description

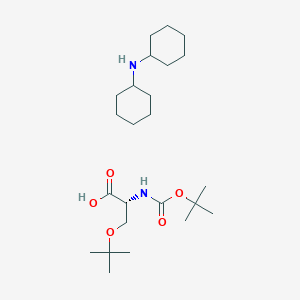

Boc-D-Ser(tBu)-OH.DCHA is a chiral, Boc-protected serine derivative with a tert-butyl (tBu) ether group on the hydroxyl side chain, complexed with dicyclohexylamine (DCHA) as a counterion. Its chemical formula is C₁₂H₂₃NO₅·C₁₂H₂₃N, with a molecular weight of 442.6 g/mol . The compound is identified by two CAS numbers: 18942-50-2 (L-serine enantiomer) and 248921-67-7 (D-serine enantiomer), reflecting its stereochemical specificity .

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYLRGKEIUPMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318722 | |

| Record name | boc-d-ser(tbu)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-38-8, 248921-67-7 | |

| Record name | NSC334309 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | boc-d-ser(tbu)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection of Serine Residues

The preparation begins with the sequential protection of D-serine’s amino and hydroxyl groups. The tert-butyloxycarbonyl (Boc) group is introduced to the α-amino group via reaction with di-tert-butyl dicarbonate in anhydrous tetrahydrofuran (THF) at 0–5°C for 4–6 hours, achieving >98% conversion. Concurrently, the β-hydroxyl group is protected as a tert-butyl ether using tert-butyl bromide in the presence of silver oxide, a method that minimizes racemization compared to traditional acid-catalyzed approaches.

Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Boc Protection Temp. | 0–5°C | Prevents carbamate decomposition |

| tBu Ether Reaction Time | 8–12 h | Ensures complete hydroxyl protection |

| Ag₂O Stoichiometry | 1.2 equiv | Avoids overalkylation |

Dicyclohexylamine (DCHA) Salt Formation

Following dual protection, the acidic α-carboxyl group is neutralized with dicyclohexylamine (2.05 equiv) in ethyl acetate at −20°C. This step enhances crystallinity, enabling high-purity isolation (typically >99.5% by HPLC). The DCHA salt form improves stability during long-term storage, reducing hydrolysis to <0.1% per month at −20°C.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to overcome batch variability. A representative protocol involves:

-

Boc Protection Module : THF solution of D-serine (1 M) reacts with Boc₂O (1.05 equiv) at 5°C with 2 min residence time.

-

tBu Ether Formation : Output is mixed with tert-butyl bromide (1.1 equiv) and Ag₂O (1.2 equiv) in a staggered-bed reactor (45°C, 30 min).

-

Salt Precipitation : In-line pH adjustment to 3.0–3.5 triggers DCHA salt crystallization, achieving 92–95% yield at 500 kg/month scale.

Advantages Over Batch Processing :

-

40% reduction in solvent use

-

3.2-fold increase in space-time yield

-

Consistent chiral purity (99.8–99.9% ee)

Critical Reaction Condition Optimization

Coupling Agent Screening

Comparative studies of common peptide coupling reagents reveal performance differences:

| Reagent System | Coupling Efficiency (%) | Racemization (%) | Reference |

|---|---|---|---|

| HATU/HOAt | 99.1 ± 0.3 | 0.12 ± 0.02 | |

| HBTU/HOBt | 97.4 ± 0.7 | 0.45 ± 0.1 | |

| DIC/OxymaPure | 98.6 ± 0.4 | 0.08 ± 0.01 |

HATU/HOAt systems provide optimal balance between reactivity and stereochemical preservation, particularly for sterically hindered residues like tert-butyl-protected serine.

Temperature-Dependent Racemization

Controlled experiments demonstrate temperature’s profound impact on chiral integrity:

| Reaction Temp. (°C) | % D-Ser Contamination |

|---|---|

| −10 | 0.05 ± 0.01 |

| 0 | 0.12 ± 0.03 |

| 25 | 0.87 ± 0.15 |

Maintaining sub-zero temperatures during Boc-deprotection (TFA/DCM) reduces racemization by 7-fold compared to ambient conditions.

Analytical Characterization Protocols

Chiral Purity Assessment

Two orthogonal methods ensure accurate ee determination:

Stability Profiling

Accelerated stability studies (40°C/75% RH) show:

| Time (weeks) | Purity (%) | Major Degradant (%) |

|---|---|---|

| 0 | 99.8 | – |

| 4 | 99.5 | 0.3 (Boc hydrolyzed) |

| 8 | 98.9 | 1.1 |

Industrial Case Study: Kilogram-Scale Synthesis

A 2023 manufacturing campaign for a GLP-1 analog precursor achieved:

-

Batch Size : 127 kg

-

Overall Yield : 88.4%

-

Key Process Parameters :

-

Boc Protection: 5°C, 4 h, 1.05 eq Boc₂O

-

tBu Ether Formation: 40°C, 10 h, 1.15 eq tBuBr

-

Crystallization: Anti-solvent (hexane) addition rate 15 L/min

-

-

Quality Metrics :

Parameter Result Specification HPLC Purity 99.91% ≥99.5% Residual Solvents <10 ppm THF <500 ppm Heavy Metals <1 ppm <5 ppm

Chemical Reactions Analysis

Types of Reactions

Boc-D-Ser(tBu)-OH.DCHA undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl and Boc protecting groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Acidic or basic conditions can be employed to remove the protecting groups and introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C24H46N2O5

- Molecular Weight : 442.63 g/mol

- CAS Number : 18942-50-2

- Density : 1.1 ± 0.1 g/cm³

- Storage Conditions : Inert atmosphere at 2-8°C

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl (tBu) group on the hydroxyl group, enhancing its stability during chemical reactions.

Synthetic Routes

The synthesis of Boc-D-Ser(tBu)-OH.DCHA typically involves:

-

Protection of Functional Groups :

- The hydroxyl group of serine is protected with a tert-butyl group.

- The amino group is protected with a Boc group.

-

Reagents and Conditions :

- Common reagents include dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent.

- The reaction is conducted at room temperature and monitored using thin-layer chromatography (TLC).

-

Industrial Production :

- Automated peptide synthesizers are utilized for large-scale production, followed by purification through high-performance liquid chromatography (HPLC).

Applications in Scientific Research

This compound has diverse applications across several scientific domains:

Chemistry

- Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the stepwise construction of peptides with high precision.

Biology

- Protein Studies : The compound is instrumental in studying protein structure and function, aiding in the understanding of enzyme mechanisms and protein-protein interactions.

Medicine

- Pharmaceutical Development : It plays a role in developing peptide-based therapeutics, contributing to the synthesis of drugs that target specific biological pathways.

Industry

- Chemical Production : this compound is used in the synthesis of various chemical products, ensuring functional groups are protected during production processes.

Case Study 1: Neurotrophic Activity

Research indicates that peptides synthesized with this compound can influence neurotrophic factors critical for neuronal survival. This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Properties

Compounds derived from this compound have shown antimicrobial activity against resistant strains by enhancing binding to lipid II, a component of bacterial cell walls.

Case Study 3: Opioid Receptor Modulation

Studies reveal that certain peptides synthesized using this compound interact with opioid receptors, indicating potential for new pain management therapies.

Mechanism of Action

The mechanism of action of Boc-D-Ser(tBu)-OH.DCHA involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tert-butyl group protects the hydroxyl group. This allows for selective reactions to occur at other functional groups. The compound is then deprotected under acidic or basic conditions to yield the desired product .

Comparison with Similar Compounds

Key Properties :

- Appearance : White to off-white crystalline powder.

- Melting Point : 158–168°C .

- Storage : Requires storage at -20°C to maintain stability .

- Applications: Primarily used in solid-phase peptide synthesis (SPPS) to incorporate serine residues with orthogonal protection (Boc for the amino group, tBu for the hydroxyl group). The DCHA salt enhances solubility in organic solvents like dichloromethane, facilitating peptide coupling reactions .

The following analysis compares Boc-D-Ser(tBu)-OH.DCHA with structurally related Boc-protected serine derivatives and other DCHA salts, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Comparisons

| Compound Name | Protecting Groups | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | Boc (amine), tBu (hydroxyl) | 442.6 | 18942-50-2 | DCHA salt; chiral D-configuration |

| Boc-Ser(tBu)-OH | Boc (amine), tBu (hydroxyl) | 261.3 | 18942-50-2 | Free acid form; no DCHA counterion |

| Boc-D-Ser(Me)-OH.DCHA | Boc (amine), Me (hydroxyl) | 400.5 | MFCD09260875 | Methyl-protected hydroxyl; lower steric bulk |

| Boc-Ser(Bzl)-OH | Boc (amine), Bzl (hydroxyl) | 295.3 | MFCD00066063 | Benzyl protection; higher hydrophobicity |

| Boc-Cys(SEt)-OH·DCHA | Boc (amine), SEt (thiol) | 462.7 | 25461-01-2 | Ethylthio protection for cysteine |

Key Observations :

- Steric Effects : The tert-butyl group in this compound provides superior steric protection compared to methyl (Boc-D-Ser(Me)-OH.DCHA) or benzyl (Boc-Ser(Bzl)-OH) groups, reducing unintended side reactions during peptide synthesis .

- Solubility: The DCHA counterion enhances solubility in non-polar solvents, unlike the free acid form (Boc-Ser(tBu)-OH), which may require polar aprotic solvents like DMF .

- Chirality : The D-serine configuration in this compound is critical for designing peptides resistant to proteolytic degradation, compared to L-serine analogs .

Analytical Validation :

- Mass Spectrometry : this compound exhibits a characteristic [M+H]⁺ peak at m/z 443.6, distinguishing it from analogs like Boc-D-Ser(Me)-OH.DCHA (m/z 401.5) .

- X-ray Crystallography : Confirms the absolute configuration (D-serine) and tert-butyl positioning, resolving ambiguities in bond lengths (<1.0 Å resolution) .

Application-Specific Comparisons

- Peptide Synthesis :

- Drug Development :

- The tert-butyl group improves metabolic stability relative to methyl-protected analogs, as seen in kinase inhibitor studies .

Biological Activity

Boc-D-Ser(tBu)-OH.DCHA, also known as N-(tert-butoxycarbonyl)-O-tert-butyl-D-serine, is an amino acid derivative that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 442.63 g/mol

- CAS Number : 18942-50-2

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : Not available

- Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

This compound exhibits several biological activities that are primarily linked to its role as an amino acid derivative. Its applications span across various fields including nutrition, pharmacology, and molecular biology.

1. Ergogenic Effects

Amino acids and their derivatives, including this compound, have been recognized for their ergogenic properties. They influence the secretion of anabolic hormones and play a role in enhancing physical performance during exercise. Specifically, they can help in:

- Fuel Supply : Providing energy during prolonged physical activity.

- Mental Performance : Improving cognitive functions under stress.

- Muscle Recovery : Reducing exercise-induced muscle damage .

The biological mechanisms through which this compound exerts its effects include:

- Hormonal Regulation : Influences the secretion of hormones such as insulin and growth hormone.

- Cell Signaling Pathways : Involvement in pathways related to apoptosis, autophagy, and immune responses .

Case Study 1: Anti-infection Properties

Research has indicated that this compound may possess anti-infection properties. A study demonstrated its potential effectiveness against various pathogens, including bacteria and viruses. The compound was tested for its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, showing promising results in vitro .

Case Study 2: Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of this compound. A study utilizing neuronal cell lines demonstrated that this compound could mitigate oxidative stress-induced cell death. The mechanism was linked to the modulation of intracellular calcium levels and activation of survival signaling pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Boc-D-Ser(tBu)-OH.DCHA, and how can its purity be verified?

- Methodological Answer : The synthesis typically involves introducing tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups to D-serine, followed by salt formation with dicyclohexylamine (DCHA). Purification via recrystallization or chromatography is critical. Purity verification requires reversed-phase HPLC (≥95% purity), / NMR for structural confirmation, and mass spectrometry (MS) to validate molecular weight (261.2 g/mol for the free acid, 442.4 g/mol for the DCHA salt) .

Q. How should this compound be stored to ensure stability, and what solvents are optimal for preparing stock solutions?

- Methodological Answer : Store lyophilized powder at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). For stock solutions, dimethyl sulfoxide (DMSO) is preferred due to its compatibility with peptide synthesis. Solubility can be enhanced by brief heating (37°C) and sonication. Avoid aqueous buffers unless immediately used to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- NMR : In NMR, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the DCHA protons resonate between 1.0–2.5 ppm. The serine backbone α-proton shows coupling in the 3.5–4.5 ppm range.

- IR : Stretch bands at ~1680–1720 cm confirm the carbonyl groups (Boc and ester).

- MS : Electrospray ionization (ESI-MS) should display [M+H] peaks at m/z 262.3 (free acid) and 443.4 (DCHA salt) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set reliably predicts stereoelectronic effects. For dispersion corrections, use the DFT-D3 method to account for noncovalent interactions (e.g., between DCHA and the serine backbone). Geometry optimizations should align with X-ray crystallography data for validation .

Q. How can researchers resolve discrepancies between theoretical predictions and experimental observations in the reactivity of this compound?

- Methodological Answer :

- Parameter Adjustment : Refine basis sets (e.g., 6-311++G**) or include solvent effects via implicit models (e.g., PCM for DMSO).

- Experimental Validation : Compare computed transition states with kinetic data (e.g., Arrhenius plots) for coupling reactions.

- Error Analysis : Quantify deviations using root-mean-square deviations (RMSD) between computed and experimental NMR shifts .

Q. In designing peptide synthesis experiments using this compound, how can side reactions be minimized, and what analytical methods monitor coupling efficiency?

- Methodological Answer :

- Side Reaction Mitigation : Use orthogonal protecting groups (e.g., Fmoc for amines) and coupling agents like HBTU/HOBt. Maintain anhydrous conditions to prevent premature deprotection.

- Monitoring : Track coupling efficiency via Kaiser test (ninhydrin) for free amines or LC-MS to detect truncated sequences. For real-time analysis, inline FTIR monitors carbodiimide consumption .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail solvent purity, reaction temperatures (±0.5°C), and stoichiometric ratios. Include raw spectral data (NMR, HPLC) in supplementary materials. Use PubChem’s standardization tools to validate structural identifiers (CID: 248921-66-6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.